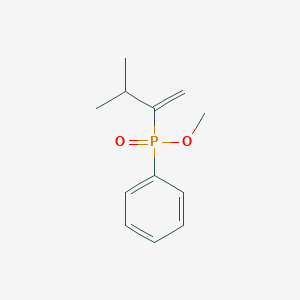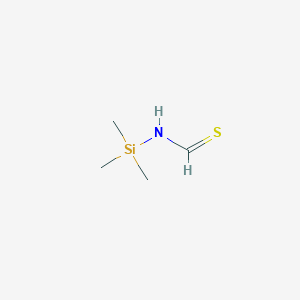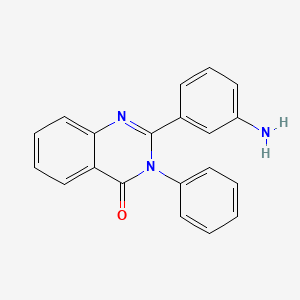![molecular formula C18H38S2 B14615420 2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane CAS No. 58712-15-5](/img/structure/B14615420.png)
2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane is a complex organic compound characterized by its unique structure, which includes multiple tert-butyl groups and a disulfide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane typically involves the reaction of 2,2,4,4-tetramethylpentane-3-thiol with a suitable oxidizing agent to form the disulfide bond. Common oxidizing agents used in this reaction include iodine or hydrogen peroxide under controlled conditions to ensure the formation of the desired disulfide linkage.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process would typically include the careful control of temperature, pressure, and reactant concentrations to ensure the efficient formation of the disulfide bond.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to the corresponding thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The compound can participate in substitution reactions where the disulfide bond is cleaved and replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Reaction Conditions: Controlled temperature and pH to ensure selective reactions.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Corresponding thiols.
Applications De Recherche Scientifique
2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying disulfide bond formation and cleavage.
Biology: Investigated for its potential role in protein folding and stability due to its disulfide linkage.
Medicine: Explored for its potential use in drug delivery systems and as a stabilizing agent for therapeutic proteins.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane primarily involves the formation and cleavage of the disulfide bond. This bond plays a crucial role in the compound’s reactivity and stability. The disulfide bond can undergo redox reactions, which are essential in various biochemical processes, including protein folding and stabilization.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4,4-Tetramethyl-3-pentanone: Known for its use as a solvent and intermediate in organic synthesis.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Used as a monomer for polymer synthesis.
2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol: Studied for its unique spectroscopic properties due to the lack of intermolecular hydrogen bonding.
Uniqueness
2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane is unique due to its disulfide linkage, which imparts distinct chemical reactivity and potential applications in various fields. The presence of multiple tert-butyl groups also contributes to its steric hindrance and stability, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
58712-15-5 |
|---|---|
Formule moléculaire |
C18H38S2 |
Poids moléculaire |
318.6 g/mol |
Nom IUPAC |
2,2,4,4-tetramethyl-3-(2,2,4,4-tetramethylpentan-3-yldisulfanyl)pentane |
InChI |
InChI=1S/C18H38S2/c1-15(2,3)13(16(4,5)6)19-20-14(17(7,8)9)18(10,11)12/h13-14H,1-12H3 |
Clé InChI |
YDEMTBDOHMUGNV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C(C)(C)C)SSC(C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol](/img/structure/B14615349.png)
![2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14615354.png)

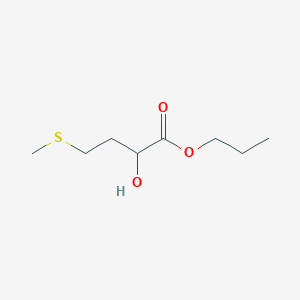
![1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole](/img/structure/B14615374.png)
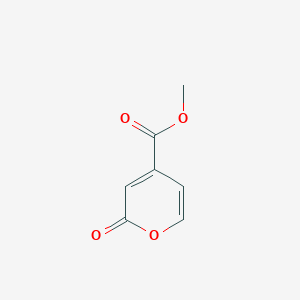
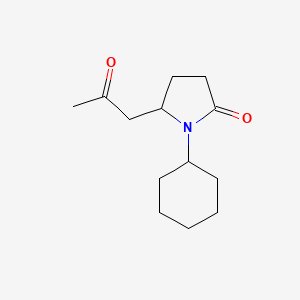
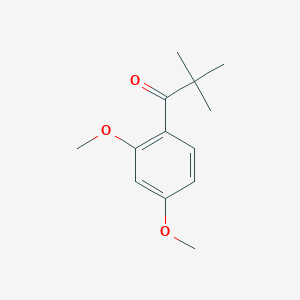
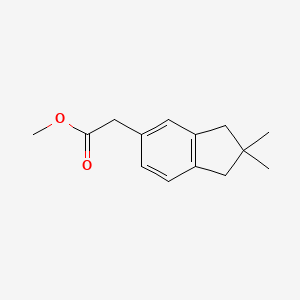
![8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid](/img/structure/B14615435.png)

